Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride
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Overview
Description
Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride is a chemical compound with the molecular formula C12H22N2O2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl chloroformate and spirocyclic amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(6-azaspiro[2.5]octan-1-yl)methylcarbamate
- Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate
Uniqueness
Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Biological Activity
Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride (CAS Number: 2503205-97-6) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H23ClN2O2
- Molecular Weight : 263 Da
- LogP : 0.9
- Polar Surface Area : 50 Ų
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 2
These properties suggest a moderate lipophilicity, which is often favorable for drug-like characteristics.
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
Antiviral Activity
Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant antiviral properties. For instance, compounds structurally similar to Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate have shown efficacy against viruses such as dengue and Zika. These compounds often act as inhibitors of viral replication by interfering with host cell mechanisms.
The proposed mechanism involves the inhibition of specific kinases that are crucial for viral entry and replication. For example, studies on related compounds have demonstrated their ability to inhibit AAK1 and GAK kinases, which are essential for the endocytic pathway utilized by viruses like dengue .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The spirocyclic structure contributes to its ability to interact with biological targets effectively. Variations in substituents on the nitrogen atoms and the carbamate group can significantly influence its potency and selectivity.
Substituent | Effect on Activity |
---|---|
Methyl group | Increased potency against viral targets |
Hydroxyl group | Enhanced solubility and bioavailability |
Fluoro substitution | Improved binding affinity to target proteins |
Case Studies
-
Dengue Virus Inhibition :
A study demonstrated that a related spirocyclic compound exhibited potent antiviral activity in human primary monocyte-derived dendritic cells (MDDCs). The compound's effectiveness was attributed to its ability to disrupt viral replication pathways, showcasing its potential as a therapeutic agent against dengue . -
Zika Virus Research :
Another investigation into spirocyclic compounds revealed their ability to inhibit Zika virus replication in vitro. The findings suggested that modifications to the tert-butyl group could enhance antiviral efficacy while maintaining low cytotoxicity levels.
Properties
IUPAC Name |
tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-4-7-13-12(8-9)5-6-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVHWLSPMOGHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2(C1)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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